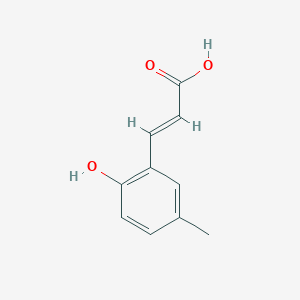

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid

Description

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid is a phenolic acrylic acid derivative characterized by an (E)-configured α,β-unsaturated carboxylic acid group attached to a 2-hydroxy-5-methylphenyl moiety. This compound exhibits a planar structure due to conjugation across the acrylic acid double bond and the aromatic ring, which influences its chemical reactivity and biological interactions. The hydroxyl and methyl substituents on the phenyl ring contribute to its hydrogen-bonding capacity and lipophilicity, respectively, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name |

(E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIVSEATHWXNRP-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid moiety participates in classical acid-catalyzed reactions:

Esterification

Reacts with alcohols under acidic or coupling conditions:

-

Example : Methyl ester formation using methyl sulfate in dichloromethane with triethylamine yields 55–60% product under mild conditions (5–10°C) .

-

Key data :

Amidation

Forms amides via activation with reagents like thionyl chloride or carbodiimides:

-

Hydrazide derivatives (e.g., 9 in ) are synthesized via refluxing esters with hydrazine hydrate (88% yield).

α,β-Unsaturated Double Bond Reactions

The conjugated system enables electrophilic and nucleophilic additions:

Michael Addition

Undergoes regioselective thiol conjugation at the β-carbon:

-

Key observation : Chemoselective S-alkylation over N-alkylation due to electron-withdrawing effects of the aromatic ring .

-

Experimental evidence :

Diels-Alder Cycloaddition

Reacts with dienes to form six-membered cyclohexene derivatives:

Aromatic Hydroxyl Group Modifications

The phenolic -OH group undergoes substitution and protection reactions:

O-Methylation

Protected using methyl iodide or dimethyl sulfate under basic conditions:

-

Analogous methoxy derivatives (e.g., 3-(2-Methoxy-5-methylphenyl)acrylic acid ) are synthesized for stability in biological assays.

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to para positions:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties

Research has indicated that (E)-3-(2-hydroxy-5-methylphenyl)acrylic acid exhibits significant antioxidant activity. This property is crucial for preventing oxidative stress-related diseases. Studies have demonstrated its effectiveness in scavenging free radicals, which is vital for developing therapeutic agents against conditions like cancer and cardiovascular diseases .

1.2 Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. It acts as a precursor for the synthesis of various antimicrobial agents, particularly in formulations aimed at combating bacterial infections. Its efficacy against a range of pathogens makes it a candidate for further development in pharmaceutical formulations .

1.3 Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound, suggesting its use in treatments for inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines, which can be beneficial in managing conditions such as arthritis and other inflammatory disorders .

Material Science Applications

2.1 Polymer Synthesis

this compound serves as a valuable monomer in the synthesis of polymers. It can be polymerized to create acrylic resins that are utilized in coatings, adhesives, and sealants. The incorporation of this compound enhances the thermal stability and mechanical properties of the resulting materials .

2.2 Photoaligning Materials

The compound is also used in the preparation of photoaligning polymer materials, which are essential in the production of liquid crystal displays (LCDs). Its ability to undergo photochemical reactions allows for the precise alignment of liquid crystals, thereby improving the performance of electronic devices .

Environmental Applications

3.1 Biodegradable Polymers

In response to environmental concerns regarding plastic waste, this compound is being explored for its potential in creating biodegradable polymers. These materials can reduce environmental impact while maintaining desirable physical properties .

3.2 Green Chemistry Initiatives

The synthesis of this compound from renewable resources aligns with green chemistry principles. By utilizing biobased feedstocks, researchers aim to develop sustainable processes that minimize ecological footprints while producing high-value chemicals .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in Phenylacrylic Acid Derivatives

The table below compares (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid with analogs differing in substituent position and functional groups:

Key Observations :

- Substituent Effects : The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (O–H···O), stabilizing its conformation . Methoxy or sulfamoyl groups in analogs enhance electron-withdrawing effects or solubility, respectively.

- Biological Activity: Ferulic acid (4-hydroxy-3-methoxy analog) is well-studied for antioxidant properties due to resonance-stabilized phenolic radicals . Sulfamoyl derivatives show enhanced antimicrobial activity, likely due to improved membrane penetration .

Comparison with Other Methods :

Hydrogen Bonding and Crystallography

The target compound’s hydroxyl group forms intramolecular hydrogen bonds (O–H···O), as observed in similar structures like 1-(2-hydroxy-5-methylphenyl)ethanone oxime . This bonding pattern influences crystal packing and solubility. In contrast, sulfamoyl or methoxy substituents in analogs promote intermolecular hydrogen bonds, enhancing crystallinity .

Biological Activity

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid, also known as 3-(2-hydroxy-5-methylphenyl)acrylic acid, is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activities

The compound exhibits several biological activities, including:

- Antioxidant Properties : It has been investigated for its ability to scavenge free radicals, which helps prevent oxidative damage to cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory process .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens .

The biological activity of this compound is largely attributed to its structural features that allow interaction with specific molecular targets:

- Antioxidant Mechanism : The compound's hydroxyl group is believed to play a crucial role in its antioxidant activity by donating electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition : Its ability to inhibit COX and LOX enzymes suggests it may reduce inflammation by blocking the production of pro-inflammatory mediators .

Anti-inflammatory Activity

In a study assessing various acrylic acid derivatives, this compound demonstrated significant anti-inflammatory effects. The compound was found to suppress COX-2 activity effectively, with an IC50 value comparable to established anti-inflammatory drugs such as indomethacin .

Antioxidant Activity

A series of experiments evaluated the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results indicated that this compound exhibited a strong scavenging effect, with higher concentrations leading to increased antioxidant activity. The following table summarizes the findings:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated carboxylic acids. This one-step reaction involves the base-catalyzed condensation of an aldehyde with a malonic acid derivative. For (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid, 2-hydroxy-5-methylbenzaldehyde serves as the starting aldehyde, while methylmalonic acid provides the carboxylic acid precursor.

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the active methylene group in methylmalonic acid by a base (e.g., piperidine), followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water and carbon dioxide yields the conjugated acid. A key advantage of this method is its compatibility with deep eutectic solvents (DES) , which enhance reaction efficiency and sustainability.

-

2-Hydroxy-5-methylbenzaldehyde (1.0 equiv) and methylmalonic acid (1.2 equiv) are dissolved in a choline chloride-urea DES.

-

The mixture is heated at 80°C for 4–6 hours under stirring.

-

The product precipitates upon cooling and is purified via recrystallization from ethanol/water.

Yield : 60–70%

Key Data :

Advantages and Limitations

-

Advantages : High atom economy, green solvent compatibility, and scalability.

-

Limitations : Requires careful pH control to avoid side reactions like decarboxylation.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers an alternative route using phosphonate esters to form α,β-unsaturated esters, which are subsequently hydrolyzed to the carboxylic acid. This method is preferred for its high (E)-selectivity and tolerance of sensitive functional groups.

Reaction Mechanism and Conditions

The HWE reaction involves the reaction of a phosphonate ester (e.g., methyl (triphenylphosphoranylidene)acetate) with 2-hydroxy-5-methylbenzaldehyde in the presence of a base (e.g., potassium tert-butoxide). The resulting ester is hydrolyzed to the carboxylic acid under basic conditions.

-

Methyl (triphenylphosphoranylidene)acetate (1.1 equiv) and 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) are stirred in dry THF at 0°C.

-

Potassium tert-butoxide (1.2 equiv) is added dropwise, and the mixture is refluxed for 12 hours.

-

The ester intermediate is isolated and hydrolyzed with aqueous KOH/EtOH to yield the carboxylic acid.

Yield : 50–65%

Key Data :

Advantages and Limitations

-

Advantages : Excellent (E)-selectivity (>95%), compatibility with electron-deficient aldehydes.

-

Limitations : Multi-step synthesis, use of moisture-sensitive reagents.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time

-

Knoevenagel : Optimal at 80°C for 4 hours; prolonged heating (>6 hours) leads to decarboxylation.

-

HWE : Reflux conditions (70–80°C) for 12 hours ensure complete conversion.

Characterization and Analytical Data

Spectroscopic Analysis

Table 1: Comparative NMR Data for this compound

Purity Assessment

-

HPLC : >98% purity achieved via recrystallization (Knoevenagel) or column chromatography (HWE).

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics for Synthetic Routes

| Parameter | Knoevenagel | HWE |

|---|---|---|

| Yield (%) | 60–70 | 50–65 |

| Reaction Time (h) | 4–6 | 12–14 |

| (E)-Selectivity (%) | >90 | >95 |

| Solvent Sustainability | High (DES) | Moderate (THF) |

Applications and Derivatives

This compound serves as a precursor for:

Q & A

Basic Research Questions

Q. How can the molecular conformation and crystal packing of (E)-3-(2-hydroxy-5-methylphenyl)acrylic acid be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystallize the compound using slow evaporation or diffusion techniques. Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use software suites like SHELX (SHELXL for refinement) or WinGX for structure solution and refinement. Hydrogen-bonded networks are resolved by refining O-bound hydrogens freely and positioning C-bound hydrogens geometrically with riding models .

- Key Parameters : Monitor residuals (e.g., R1 < 0.05) and validate geometric parameters (bond lengths, angles) against standard databases like the Cambridge Structural Database (CSD) .

Q. What synthetic strategies are effective for preparing this compound and its derivatives?

- Methodology : Use condensation reactions between substituted phenylacetic acids and aldehydes. For example, microwave-assisted synthesis with acetic anhydride and triethylamine as a catalyst (700 W, 3 minutes) improves yield and reduces side reactions. Purify via acid-base extraction (e.g., sodium carbonate solution followed by HCl precipitation) .

- Example Protocol :

| Reactant | Equivalents | Solvent | Conditions |

|---|---|---|---|

| Phenylacetic acid | 2 mmol | Acetic anhydride | Microwave, 700 W, 3 min |

Q. How can hydrogen-bonding interactions in this compound be characterized?

- Methodology : Analyze SC-XRD data to identify donor-acceptor distances (e.g., O–H···O interactions). Use graph set analysis (e.g., Etter’s notation) to classify hydrogen-bonded motifs (e.g., chains, rings). Tools like Mercury (CCDC) or CrystalExplorer visualize these networks .

Advanced Research Questions

Q. How can structural data discrepancies (e.g., disorder, twinning) be resolved during refinement?

- Methodology : For disordered regions, split atomic positions and refine occupancy factors iteratively. Use SHELXL’s PART and SIMU commands to model anisotropic displacement. For twinned crystals, apply twin-law matrices (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) and refine twin fractions .

- Validation : Cross-check using PLATON (ADDSYM) to detect missed symmetry and CIF validation tools to flag outliers in bond lengths/angles .

Q. What computational methods are suitable for predicting the bioactivity of derivatives of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Use molecular docking (AutoDock Vina) to simulate interactions with targets (e.g., enzymes). Validate with in vitro assays (e.g., antimicrobial activity via MIC testing) .

Q. How do supramolecular interactions influence the solid-state photophysical properties of this compound?

- Methodology : Correlate crystal packing (from SC-XRD) with UV-Vis/fluorescence spectra. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking, C–H···O). Compare emission spectra in solution vs. solid state to assess aggregation effects .

Data Contradictions and Resolution

Q. Conflicting hydrogen-bonding patterns reported in similar compounds: How to reconcile these?

- Analysis : Variations arise from substituent effects (e.g., methyl vs. methoxy groups altering electron density). Compare graph set descriptors (e.g., D(2) chains vs. R2²(8) rings) across structural analogs. Re-analyze CSD entries (e.g., using ConQuest) to identify trends .

Q. Discrepancies in reported synthetic yields: What factors dominate?

- Resolution : Optimize reaction conditions using design of experiments (DoE). Key variables:

- Catalyst loading (triethylamine: 0.5–1.5 eq)

- Solvent polarity (acetic anhydride vs. DMF)

- Microwave power (500–800 W)

Statistical tools (e.g., ANOVA) identify significant factors .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.